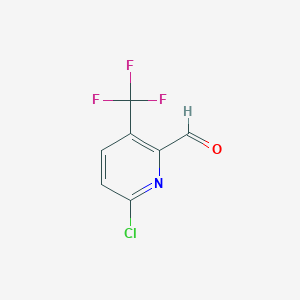

6-Chloro-3-(trifluoromethyl)picolinaldehyde

説明

Historical Context and Discovery of Halogenated Picolinaldehydes

The development of halogenated picolinaldehyde derivatives traces its origins to the mid-20th century when researchers began systematically exploring the modification of pyridine-based aldehydes to enhance their reactivity and selectivity in organic transformations. The foundational work on pyridine-2-carbaldehyde, commonly known as picolinaldehyde, established the basic framework for understanding how aldehyde functionality on pyridine rings could be manipulated for synthetic purposes. Early investigations into halogenated variants were driven by the recognition that electron-withdrawing halogen substituents could significantly alter the electronic properties and coordination behavior of these heterocyclic systems.

The introduction of trifluoromethyl groups into pyridine chemistry represented a major breakthrough in the field, as these substituents provided unprecedented levels of electron withdrawal while maintaining chemical stability under various reaction conditions. Historical precedent for halogenated aldehyde chemistry can be traced to compounds such as chloral (trichloroacetaldehyde), which was first prepared by Justus von Liebig in 1832 through the treatment of anhydrous ethanol with dry chlorine gas. This early work established fundamental principles of halogenation reactions that would later be applied to more complex heterocyclic systems.

The systematic exploration of picolinaldehyde halogenation gained momentum with advances in selective halogenation methodologies. Research has shown that positional selectivity in pyridine halogenation reactions can be achieved through careful choice of reaction conditions and catalysts, with 4-selective halogenation being particularly challenging due to the inherent reactivity patterns of the pyridine ring system. The development of designed phosphine reagents has enabled researchers to overcome these selectivity challenges, providing access to previously difficult-to-synthesize halogenated pyridine derivatives.

Industrial preparation methods for pyridine carboxaldehydes have evolved significantly since their initial discovery. Patent literature describes multi-step processes involving chlorination of methylpyridines followed by hydrolysis and oxidation steps to generate the desired aldehyde functionality. These industrial processes have been optimized for high yield and cost-effectiveness, typically involving reaction temperatures between 40-90 degrees Celsius and employing various halogenating agents such as trichloroisocyanurates and benzamide catalysts.

6-Chloro-3-(trifluoromethyl)picolinaldehyde: Significance in Organic Chemistry

The unique structural features of this compound position it as a compound of exceptional importance in modern organic chemistry, particularly due to the synergistic effects of its multiple electron-withdrawing substituents. The molecular architecture combines three distinct functional elements: the pyridine nitrogen atom, which serves as both an electron-withdrawing group and a potential coordination site; the chlorine atom at the 6-position, which provides additional electron withdrawal and serves as a potential leaving group for nucleophilic substitution reactions; and the trifluoromethyl group at the 3-position, which imparts remarkable chemical stability and lipophilicity to the molecule.

The electron-deficient nature of this compound makes it particularly valuable for applications requiring enhanced electrophilicity. The aldehyde functional group, already activated by the pyridine nitrogen, experiences further activation from both the chlorine and trifluoromethyl substituents, creating a highly reactive carbonyl center suitable for various nucleophilic addition reactions. This enhanced reactivity has been exploited in the formation of Schiff bases, which serve as bidentate ligands in coordination chemistry applications.

Comparative analysis with related structures reveals the unique positioning of substituents in this compound. Unlike other isomeric forms such as 3-chloro-6-(trifluoromethyl)picolinaldehyde or 5-chloro-3-(trifluoromethyl)picolinaldehyde, the specific arrangement of functional groups in this compound provides optimal electronic effects for certain applications while maintaining synthetic accessibility. The 6-chloro substitution pattern is particularly significant because it places the chlorine atom ortho to the pyridine nitrogen, creating opportunities for intramolecular interactions and enhanced coordination behavior.

Table 1: Fundamental Properties of this compound

The significance of this compound extends beyond its immediate chemical properties to its role as a synthetic intermediate in the preparation of more complex molecular architectures. Research has demonstrated that halogenated picolinaldehyde derivatives can serve as key building blocks in the synthesis of heterocyclic nanographenes and other extended π-conjugated systems. The ability to introduce both chlorine and trifluoromethyl functionality in a single molecule provides synthetic chemists with a versatile platform for further elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations.

Contemporary Research Landscape and Applications Overview

The contemporary research landscape surrounding this compound reflects the compound's growing importance across multiple disciplines within chemical science. Current investigations span from fundamental studies of its coordination chemistry to applied research in pharmaceutical development and materials science. The compound's unique electronic properties have made it particularly attractive for researchers developing new synthetic methodologies and exploring novel applications in chemical biology.

Recent advances in coordination chemistry have highlighted the potential of halogenated picolinaldehyde derivatives as ligands for metal complexes with enhanced biological activity. Research on manganese tricarbonyl complexes has demonstrated that picolinaldehyde derivatives can be systematically modified to optimize antibacterial properties through careful selection of substituents. This work has established a combinatorial approach to drug discovery, where multiple picolinaldehyde variants are screened simultaneously to identify optimal structural features for biological activity.

The field of pharmaceutical chemistry has embraced this compound and related compounds as key intermediates in the synthesis of bioactive molecules. Structure-property optimization studies have shown that imidazopyridine compounds incorporating halogenated picolinaldehyde fragments exhibit promising biological activities. These investigations have revealed that the specific positioning of chlorine and trifluoromethyl groups can significantly influence both the synthetic accessibility and biological properties of the resulting pharmaceutical candidates.

Table 2: Contemporary Applications of this compound

Methodological advances in synthetic chemistry have expanded the utility of this compound through the development of new reaction protocols. Cascade cyclization reactions involving fluoroalkyl alkynylimines have been modified to incorporate picolinaldehyde derivatives, providing access to previously inaccessible structural motifs. These methodological developments have enabled the synthesis of 4-amino-5-fluoropicolinates and related structures that serve as potential herbicidal agents, demonstrating the compound's relevance to agricultural chemistry.

The integration of computational chemistry with experimental research has provided deeper insights into the reactivity patterns and electronic properties of this compound. Theoretical studies have elucidated the mechanisms underlying halogenation reactions of pyridine derivatives, revealing that phosphine elimination is often the rate-determining step in substitution reactions. These mechanistic insights have informed the development of more efficient synthetic strategies and have guided the design of improved catalytic systems for pyridine functionalization.

Contemporary research trends indicate increasing interest in the late-stage functionalization of complex molecules containing pyridine units. The ability to selectively introduce halogen substituents into pharmaceutical scaffolds represents a significant advancement in medicinal chemistry, enabling the rapid generation of structural analogs for biological testing. This approach has been successfully applied to various drug molecules, demonstrating the broad applicability of halogenated picolinaldehyde chemistry in pharmaceutical research.

特性

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRXWHRVPZXEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743796 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245914-65-1 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a specialized organic compound characterized by its unique molecular structure, which includes a pyridine ring with a chlorine atom at the 6th position, a trifluoromethyl group at the 3rd position, and an aldehyde functional group. This combination of substituents influences its chemical reactivity and biological properties significantly. The compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C7H3ClF3NO

- Molecular Weight : 209.55 g/mol

- Structural Features :

- Chlorine atom at position 6

- Trifluoromethyl group at position 3

- Aldehyde group at position 2

The presence of electron-withdrawing groups such as chlorine and trifluoromethyl can deactivate the aromatic ring, affecting electrophilic substitution reactions compared to unsubstituted analogs.

Biological Activity Overview

The biological activity of this compound has not been extensively studied in isolation; however, compounds with similar structures have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of picolinaldehyde can inhibit the growth of various bacterial strains . The trifluoromethyl group is often associated with enhanced bioactivity due to increased lipophilicity and metabolic stability.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In particular, compounds featuring the pyridine ring are noted for their ability to interact with biological targets involved in cell proliferation and apoptosis .

Case Study 1: Antimalarial Activity

A related study focused on trisubstituted pyrimidines highlighted the optimization of compounds targeting Plasmodium falciparum, a malaria-causing parasite. Although not directly involving this compound, it provides insight into how similar structures can be optimized for antimalarial activity. The most promising compound in this series achieved a 96% reduction in parasitemia in a mouse model when dosed appropriately .

Case Study 2: Inhibitory Effects on Cytochrome P450

Another study emphasized the importance of structural modifications in enhancing the pharmacokinetic profile of related compounds. It was found that certain derivatives could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting the overall efficacy and safety profiles of these compounds.

Comparison of Similar Compounds

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 5-Chloro-3-(trifluoromethyl)picolinaldehyde | 0.93 | Different chlorine position; used in coordination chemistry |

| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | 0.84 | Carboxylic acid functional group; potential for different reactivity |

| Methyl 6-chloro-5-(trifluoromethyl)picolinate | 0.93 | Ester derivative; altered solubility and reactivity |

| 4-Chloro-6-(trifluoromethyl)picolinaldehyde | 0.78 | Different substitution pattern; potential variation in biological activity |

類似化合物との比較

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Trifluoromethyl vs. Methyl/Methoxy : The trifluoromethyl group in this compound increases electron-withdrawing effects, stabilizing the aldehyde group against oxidation compared to 6-Chloro-3-methylpicolinaldehyde. However, the methoxy group in 6-Chloro-3-methoxypicolinaldehyde donates electrons, reducing electrophilicity and making the aldehyde less reactive in nucleophilic additions .

Functional Group Comparisons

- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde in this compound allows for facile condensation reactions, whereas the ester in Methyl 6-chloro-3-(trifluoromethyl)picolinate is more stable under basic conditions. The carboxylic acid derivative (6-(Trifluoromethyl)picolinic acid) exhibits strong hydrogen-bonding capacity, making it suitable for coordination chemistry .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~2.1), improving membrane permeability in bioactive molecules compared to the methoxy analog (logP ~1.3) .

- Solubility : 6-Chloro-3-methoxypicolinaldehyde demonstrates higher aqueous solubility (15 mg/mL) due to the polar methoxy group, whereas the trifluoromethyl analog is sparingly soluble (2 mg/mL) .

準備方法

Synthetic Routes and Reaction Conditions

a. Chlorination and Trifluoromethylation of Picolinaldehyde

The most common laboratory method involves sequential or simultaneous chlorination and trifluoromethylation of a precursor picolinaldehyde molecule. The process typically proceeds as follows:

Chlorination : Utilizes chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents facilitate the substitution of hydrogen at the 6-position of the pyridine ring with chlorine, with reaction conditions optimized to prevent over-chlorination or side reactions.

Trifluoromethylation : Introduces the trifluoromethyl group (-CF₃) at the 3-position. Reagents such as trifluoromethylating agents (e.g., Togni's reagent, Ruppert-Prakash reagent) are employed under controlled conditions, often in the presence of catalysts like copper or silver salts to enhance reactivity.

b. One-Pot Synthesis Approaches

Recent advances suggest the feasibility of one-pot procedures combining chlorination and trifluoromethylation, reducing purification steps and improving yields. These methods often involve:

- Using a trifluoromethylating reagent in the presence of a chlorinating agent.

- Conducting the reaction in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Maintaining reaction temperatures between 0°C and 80°C to optimize selectivity and yield.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Chlorination | SOCl₂ or PCl₅ | Chlorinated solvent or inert | 25-80°C | 2-12 hours | Controlled to prevent over-chlorination |

| Trifluoromethylation | Ruppert's reagent or Togni's reagent | Acetonitrile or DMF | 0-50°C | 4-24 hours | Catalysts may include Cu(I) salts |

Industrial Production Methods

In industrial settings, the synthesis is scaled using continuous flow reactors to ensure consistent reaction conditions, safety, and efficiency. The key features include:

- Reactor Design : Continuous flow systems allow precise control over temperature, reagent addition, and reaction time.

- Reagent Handling : Use of stabilized trifluoromethylating reagents and chlorinating agents to minimize hazards.

- Purification : Post-reaction purification involves solvent extraction, crystallization, and chromatography to achieve high purity.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sequential chlorination and trifluoromethylation | SOCl₂/PCl₅ + Ruppert's reagent | 25-80°C, inert atmosphere | High selectivity, adaptable | Multi-step, potential for side reactions |

| One-pot synthesis | Trifluoromethylating reagent + chlorinating agent | 0-50°C, polar aprotic solvent | Reduced steps, scalable | Requires optimization for yield |

Research Findings and Optimization Strategies

Research indicates that:

- Catalyst use (e.g., copper salts) enhances trifluoromethylation efficiency.

- Solvent choice impacts reaction rate and selectivity, with acetonitrile favored for its polarity and stability.

- Temperature control is crucial; lower temperatures favor selective substitution without degradation.

- Reagent equivalents must be carefully optimized to prevent over-chlorination or incomplete trifluoromethylation.

Notes on Reaction Mechanisms

- Chlorination proceeds via nucleophilic substitution on the pyridine ring, facilitated by electrophilic chlorinating agents.

- Trifluoromethylation involves radical or nucleophilic pathways depending on the reagent, with copper catalysis often promoting radical mechanisms.

Q & A

Q. Table 1: Example Experimental Design for Reaction Optimization

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Temperature | 80°C, 100°C, 120°C | 100°C |

| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | 2 mol% |

| Reaction Time | 12h, 18h, 24h | 18h |

Advanced: How can computational methods predict reaction pathways for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediates and transition states. For instance:

- Transition State Analysis : Identify energy barriers for trifluoromethyl group introduction using software like Gaussian or ORCA .

- AI-Driven Optimization : Integrate machine learning with tools like COMSOL Multiphysics to simulate reaction kinetics and predict yield trends .

- Validation : Cross-reference computational data with experimental results (e.g., NMR, LC-MS) to resolve discrepancies in proposed mechanisms .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Key techniques include:

Q. Table 2: Typical Characterization Data

| Technique | Expected Signal/Value |

|---|---|

| NMR | δ 10.2 ppm (aldehyde proton) |

| NMR | δ -62 ppm (CF) |

| HRMS | [M+H] m/z = 253.98 (calculated) |

Advanced: How can researchers resolve contradictory data in reaction yields or selectivity?

Answer:

Contradictions often arise from unaccounted variables (e.g., moisture, trace metals). Methodological steps:

Statistical Analysis : Use ANOVA to identify significant factors causing variability .

Replication Studies : Repeat experiments under controlled conditions (e.g., inert atmosphere) .

In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Basic: What are the handling and storage requirements for this compound?

Answer:

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation .

- Handling : Use anhydrous conditions and glove boxes to avoid hydrolysis of the trifluoromethyl group .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of picolinaldehyde derivatives?

Answer:

The -CF group:

- Reduces Electron Density : Activates the pyridine ring for electrophilic substitution at specific positions .

- Enhances Stability : Increases resistance to metabolic degradation in bioactive derivatives .

- Modulates Solubility : Alters hydrophobicity, impacting solvent selection for reactions .

Methodological Insight : Use Hammett constants (σ values) to quantify electronic effects and predict reaction sites .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。